1,4-Dioxo-1,4-dihydronaphthalene-2-carbaldehyde
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Overview
Description
1,4-Dioxo-1,4-dihydronaphthalene-2-carbaldehyde is a versatile chemical compound with the molecular formula C11H6O3 and a molecular weight of 186.16 g/mol . This compound is known for its unique structure, which includes a naphthalene ring fused with two oxo groups and an aldehyde group. It is used in various chemical research and development projects due to its high purity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioxo-1,4-dihydronaphthalene-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of naphthalene derivatives with specific reagents under controlled conditions. For example, the methyl 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylate can form a complex in the presence of ceric ammonium nitrate (CAN). The vinyl group of ethyl vinyl ether then attacks this complex, leading to the formation of the final product through isomerization and intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical reactions using high-purity reagents and catalysts. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxo-1,4-dihydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups or other functional groups.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,4-Dioxo-1,4-dihydronaphthalene-2-carbaldehyde has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is used in the development of biochemical assays and as a probe for studying enzyme activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-dioxo-1,4-dihydronaphthalene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it can form complexes with metal ions, which can then participate in various biochemical reactions. The compound’s oxo and aldehyde groups play crucial roles in these interactions, facilitating the formation of stable complexes and intermediates .
Comparison with Similar Compounds
1,4-Dioxo-1,4-dihydronaphthalene-2-carbaldehyde can be compared with other similar compounds, such as:
1,4-Dihydronaphthalene: This compound lacks the oxo and aldehyde groups, making it less reactive in certain chemical reactions.
1,4-Dioxo-1,4-dihydronaphthalene-2-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which enable a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C11H6O3 |
---|---|
Molecular Weight |
186.16 g/mol |
IUPAC Name |
1,4-dioxonaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H6O3/c12-6-7-5-10(13)8-3-1-2-4-9(8)11(7)14/h1-6H |
InChI Key |
PKZDWACKQCQRSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)C=O |
Origin of Product |
United States |
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